4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Description
This compound is characterized by a benzaldehyde moiety linked via an ether bond to the pyridine ring. Its boiling point is 106°C at 0.075 mm Hg, and it is classified as an irritant (Xi hazard class) due to its aldehyde functionality . The presence of electron-withdrawing groups (Cl, CF₃) on the pyridine ring enhances its electrophilicity, making it a reactive intermediate in synthetic chemistry, particularly for agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-8(7-19)2-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNCREKLEIAJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639985 | |
| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950994-19-1 | |
| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-ol with 4-formylphenol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid.
Reduction: 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it can inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, making it useful in the development of herbicides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
- Molecular Formula: C₁₃H₈F₃NO
- CAS : 871252-64-1
- Key Differences :
- Lacks the 3-chloro substituent on the pyridine ring.
- Molecular weight (251.20 ) is lower due to the absence of Cl and one oxygen atom.
- Melting Point : 91–93°C, indicating higher crystallinity compared to the target compound’s liquid state at room temperature.
- Applications : Used as a building block in organic synthesis, but its reduced electrophilicity (due to missing Cl) may limit reactivity in nucleophilic substitutions. Priced at ¥25,800/g (90% purity) commercially .
Haloxyfop (Herbicide Intermediate)
- Structure: (±)-2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid (esterified form).
- Key Differences: Contains a propanoic acid ester instead of a benzaldehyde group. Molecular Weight: Higher due to the ester and carboxylic acid groups.
- Applications: A post-emergence herbicide targeting grasses. The pyridinyloxy-phenoxy backbone is critical for binding to acetyl-CoA carboxylase in plants. The target compound may serve as a precursor to such herbicides .
2-(4-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)acetic Acid
- Molecular Formula: C₁₄H₉ClF₃NO₃
- CAS : 85462-51-7
- Key Differences :
- Replaces the aldehyde (-CHO) with a carboxylic acid (-CH₂COOH).
- Acidity : The carboxylic acid group (pKa ~4.5) enables salt formation, unlike the aldehyde.
- Applications: Potential use in peptide coupling or as a ligand in metal-organic frameworks. The acidic group broadens its utility in pH-dependent reactions .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Physical State (RT) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₇ClF₃NO₂ | 301.65 | Aldehyde, Cl, CF₃ | Liquid | Agrochemical intermediates |
| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | C₁₃H₈F₃NO | 251.20 | Aldehyde, CF₃ | Solid (mp 91–93°C) | Organic synthesis |
| Haloxyfop (ester form) | C₁₆H₁₄ClF₃O₅ | ~383.7 | Ester, Cl, CF₃ | Liquid or solid | Herbicide |
| 2-(4-{[...]phenyl)acetic Acid | C₁₄H₉ClF₃NO₃ | 331.67 | Carboxylic acid, Cl, CF₃ | Solid | Pharmaceutical intermediates |
Research Findings and Functional Insights
- Reactivity : The aldehyde group in the target compound facilitates condensation reactions (e.g., Schiff base formation), while the acetic acid derivative () is suited for amide coupling.
- Electron Effects: The 3-Cl and 5-CF₃ groups increase the pyridine ring’s electron deficiency, enhancing susceptibility to nucleophilic attack compared to non-chlorinated analogs .
Biological Activity
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C15H14ClF3N2O3
- Molecular Weight : 394.79 g/mol
- CAS Number : 338775-51-2
Biological Activity Overview
The biological activities of this compound have been primarily investigated for their anti-cancer, antibacterial, and enzyme inhibition properties.
1. Anti-Cancer Activity
Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. For example, it has been shown to induce apoptosis in various cancer cell lines, including MCF cell lines. The effective concentration (IC50) for these activities was found to be around 25.72 ± 3.95 μM, indicating a moderate level of cytotoxicity against tumor cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF Cells | 25.72 ± 3.95 | Apoptosis induction |
| U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity compared to DOX |
| PC-3 | 12.19 ± 0.25 | Androgen receptor inhibition |
2. Antibacterial Activity
The compound has also shown promising antibacterial activity against various strains of bacteria. The IC50 values for different strains highlight its effectiveness:
| Bacterial Strain | IC50 (μM) | Reference Drug | IC50 (μM) |
|---|---|---|---|
| S. aureus | 1.4 | Tetracycline | 200 |
| E. coli | 200 | - | - |
| P. aeruginosa | 200 | - | - |
These results indicate that the compound could serve as a potential lead for developing new antibacterial agents .
3. Enzyme Inhibition
In addition to its anti-cancer and antibacterial activities, this compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and bacterial resistance mechanisms.
Case Study 1: Anti-Cancer Efficacy
A study conducted on tumor-bearing mice demonstrated that treatment with the compound resulted in significant suppression of tumor growth compared to untreated controls. The mechanism involved the activation of apoptotic pathways leading to cell death in cancerous tissues .
Case Study 2: Antibacterial Action
In vitro studies assessed the compound's activity against S. aureus and E. coli, revealing that it effectively inhibited bacterial growth at low concentrations, suggesting its potential use as an antibiotic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
